1,2-Dioleoyl-Sn-Glycerol

Content Navigation

- 1. General Information

- 2. 1,2-Dioleoyl-sn-Glycerol: A High-Purity Diacylglycerol for Reproducible Signaling and Formulation

- 3. Procurement Guide: Why Isomer and Acyl Chain Purity Matter for 1,2-Dioleoyl-sn-Glycerol

- 4. Quantitative Evidence: Differentiating 1,2-Dioleoyl-sn-Glycerol from Common Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

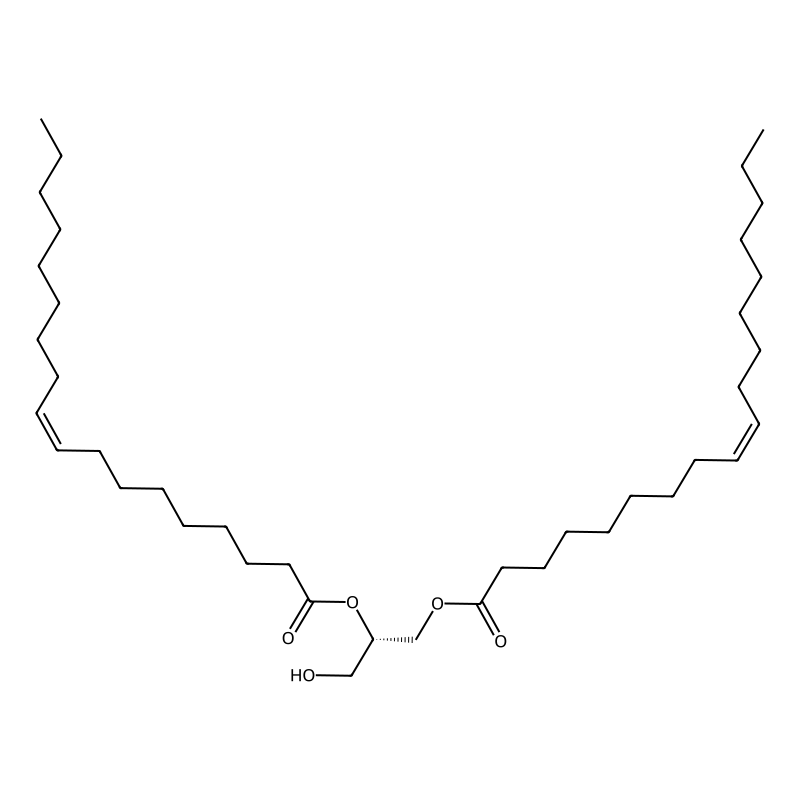

1,2-Dioleoyl-sn-glycerol is a precisely defined diacylglycerol (DAG) featuring two unsaturated oleic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This specific molecular structure is critical, as 1,2-diacyl-sn-glycerols are key second messengers in cellular signaling, most notably through the activation of Protein Kinase C (PKC) isoforms. Its defined acyl chain composition and stereochemistry distinguish it from heterogeneous DAG mixtures and saturated analogs, making it an essential component for creating lipid bilayers with specific physical properties and for serving as a high-purity precursor in the synthesis of complex phospholipids.

References

- [1] PubChem. 1,2-Dioleoyl-Sn-Glycerol | C39H72O5. National Center for Biotechnology Information.

- [2] Goñi, F. M., & Alonso, A. (1999). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 16(3), 213-222.

- [3] Adooq Bioscience. 1,2-Dioleoyl-sn-glycerol.

- [4] Epps, D. E., et al. (1995). Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of lipid research, 36(8), 1829-1834.

- [5] Singh, A., et al. (2020). Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor. The Journal of organic chemistry, 85(13), 8349–8355.

Substituting 1,2-dioleoyl-sn-glycerol with chemically similar but structurally distinct alternatives introduces critical, performance-altering variables. The sn-1,2 isomer is a potent, physiological activator of Protein Kinase C (PKC), whereas the sn-1,3 isomer is largely inactive in this signaling role and serves primarily as a metabolic intermediate. Furthermore, replacing the unsaturated oleoyl (18:1) chains with saturated chains, such as palmitoyl (16:0) or stearoyl (18:0), dramatically alters membrane fluidity and PKC activation potential; saturated DAGs are markedly weaker PKC activators. Using crude mixtures or alternative analogs like 1-oleoyl-2-acetyl-sn-glycerol (OAG) can yield irreproducible results in biophysical and cellular assays due to differences in membrane partitioning, metabolic stability, and isoform-specific enzyme interactions. Therefore, for applications requiring consistent membrane properties or reproducible signaling outcomes, the specific stereochemistry and acyl chain composition of 1,2-dioleoyl-sn-glycerol are non-negotiable.

References

- [2] Goñi, F. M., & Alonso, A. (1999). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 16(3), 213-222.

- [3] Slater, S. J., et al. (1997). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 36(29), 8824–8832.

Superior PKC Activation Compared to Saturated Diacylglycerol Analogs

The activation of Protein Kinase C (PKC) is highly dependent on the acyl chain composition of the diacylglycerol (DAG). In assays measuring PKCα activity within DMPC/DMPS vesicles at 2°C, 1,2-dioleoyl-sn-glycerol (DO) demonstrated significantly greater potency than its saturated counterparts. The maximal enzyme activity achieved with dioleoyl glycerol was substantially higher than that achieved with 1-palmitoyl-2-oleoyl-glycerol (PO) and vastly superior to 1,2-dimyristoyl-glycerol (DM). In a separate study, 1,2-dipalmitoyl-sn-glycerol was shown to be a weak activator, increasing PKC activity by only 15% at a concentration of 25 μM.

| Evidence Dimension | Maximal Protein Kinase Cα Activity |

| Target Compound Data | Highest relative activity (DO > PO >> DM) |

| Comparator Or Baseline | 1,2-Dimyristoyl-glycerol (DM) showed minimal activity, near background levels. |

| Quantified Difference | Maximal activity with DO was approximately 2-3 times higher than with PO and over an order of magnitude higher than with DM. |

| Conditions | In vitro PKCα activity assay in DMPC/DMPS (1:1) multilamellar vesicles at 2°C (gel phase). |

For reproducible in vitro kinase assays or cellular studies aiming to mimic physiological signaling, using a less potent saturated DAG requires much higher concentrations and may not achieve the same maximal activation, leading to false negatives or misleading results.

Induces Strong Negative Membrane Curvature for Advanced Formulations

Diacylglycerols are known to be potent inducers of negative membrane curvature, a critical property for the formation of non-lamellar lipid phases (e.g., hexagonal or cubic phases) used in advanced drug delivery systems. The presence of two unsaturated oleoyl chains in 1,2-dioleoyl-sn-glycerol gives it a conical molecular shape that strongly favors this negative curvature, which is essential for processes like membrane fusion and fission. In contrast, saturated diacylglycerols like 1,2-distearoyl-rac-glycerol promote the formation of rigid, well-ordered, and flat lipid bilayers due to their high phase transition temperature, making them unsuitable for applications requiring high membrane curvature.

| Evidence Dimension | Spontaneous Membrane Curvature |

| Target Compound Data | Strongly negative spontaneous curvature |

| Comparator Or Baseline | Saturated diacylglycerols (e.g., distearoyl-glycerol) promote flat, rigid bilayers with minimal curvature. |

| Quantified Difference | Qualitatively opposite effect on membrane geometry (curved vs. flat). |

| Conditions | Aqueous dispersions of lipid bilayers. |

For researchers designing lipid-based drug delivery vehicles (e.g., LNP, cubic phases) or studying membrane fusion, the choice of DAG directly dictates the resulting geometry and stability of the formulation; 1,2-dioleoyl-sn-glycerol is required for inducing the necessary curvature.

High-Purity Precursor for Stereospecific Phospholipid Synthesis

The synthesis of complex, biologically relevant phospholipids with defined acyl chains requires high-purity, stereospecific starting materials. 1,2-Dioleoyl-sn-glycerol is documented as a direct precursor for the stereospecific synthesis of phospholipids such as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-sn-glycerol) and radiolabeled 1,2-dioleoyl-sn-glycero-3-phosphocholine. Using a crude mixture of diacylglycerols or an incorrect isomer (e.g., 1,3-dioleoyl-glycerol) as a starting material would result in a complex mixture of final products that would be difficult or impossible to separate, compromising the integrity and reproducibility of subsequent experiments that rely on the pure phospholipid.

| Evidence Dimension | Suitability as a Synthetic Precursor |

| Target Compound Data | Enables synthesis of stereospecific phospholipids with defined acyl chains. |

| Comparator Or Baseline | Crude DAG mixtures or incorrect isomers (1,3-DAG) would yield impure, heterogeneous final products. |

| Quantified Difference | Difference between a pure, single-species product and an unresolvable mixture. |

| Conditions | Multi-step organic synthesis of complex glycerophospholipids. |

Procuring high-purity 1,2-dioleoyl-sn-glycerol is a prerequisite for the cost-effective and successful synthesis of specialized phospholipids, avoiding significant downstream purification challenges and ensuring final product integrity.

Reproducible In Vitro Protein Kinase C (PKC) Activation Assays

When the research goal is to quantify the activation of specific PKC isoforms or screen inhibitors, the use of 1,2-dioleoyl-sn-glycerol provides a potent and physiologically relevant stimulus. Its defined structure ensures consistent activation levels, unlike saturated DAGs which are weak activators and can produce ambiguous results.

Formulation of Non-Lamellar Lipid Phases for Drug Delivery

This compound is the right choice for formulating advanced lipid-based drug carriers, such as cubic or hexagonal phase nanoparticles. Its intrinsic ability to induce negative membrane curvature is a critical design parameter that cannot be achieved with saturated, flat-bilayer-forming DAGs like distearoyl-glycerol.

Quality-Critical Synthesis of Defined Phospholipids

For the chemical or enzymatic synthesis of specific phospholipids (e.g., DOPG, DOPC), starting with high-purity 1,2-dioleoyl-sn-glycerol is essential. It prevents the formation of isomeric and acyl chain impurities, ensuring the final product is a single, well-characterized molecular species suitable for downstream applications.

Reconstitution of Membrane Proteins in Curvature-Stressed Bilayers

When studying the function of proteins that sense or are regulated by membrane curvature, incorporating 1,2-dioleoyl-sn-glycerol into liposomes is an effective method to generate the required physical stress in the bilayer. This provides a more physiologically relevant context than a simple, flat phosphatidylcholine membrane.

References

- [1] Slater, S. J., et al. (1997). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 36(29), 8824–8832.

- [2] van den Brink-van der Laan, E., et al. (2004). Membrane curvature and the phosphatidylinositol cycle. FEBS Letters, 578(1-2), 1-5.

- [3] Singh, A., et al. (2020). Stereospecific Synthesis of Phosphatidylglycerol Using a Cyanoethyl Phosphoramidite Precursor. The Journal of organic chemistry, 85(13), 8349–8355.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Wikipedia

Use Classification

Dates

Explore Compound Types